molecular formula C11H14B3NO3 B3415903 2,4,6-Trivinylcyclotriboroxane pyridine complex CAS No. 442850-89-7

2,4,6-Trivinylcyclotriboroxane pyridine complex

Cat. No. B3415903
Key on ui cas rn: 442850-89-7
M. Wt: 240.7 g/mol
InChI Key: YLHJACXHRQQNQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07732460B2

Procedure details

A solution of 5,6-dihydrofuro[2,3-c]pyridazin-3-yl trifluoromethanesulfonate (500 mg, 1.85 mmol) in dimethoxyethane (20 ml) was degassed then treated with tetrakis(triphenylphosphine)palladium (0) (116 mg), potassium carbonate (257 mg), 2,4,6-trivinylcyclotriboroxane pyridine complex (for a preparation of this reagent see F. Kerins and D. F. O'Shea, J. Org. Chem. 2002, 67, 4968-4971) (416 mg) and water (3.6 ml). The mixture was stirred at 80° C. for 2 hours then partitioned between DCM and saturated aqueous sodium bicarbonate solution. The aqueous phase was extracted with 10% methanol in DCM then the combined organic extracts dried and evaporated. The residue was chromatographed eluting with ethyl acetate affording a white solid (111 mg, 36%).
Name
5,6-dihydrofuro[2,3-c]pyridazin-3-yl trifluoromethanesulfonate
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
3.6 mL
Type
reactant
Reaction Step Two
Quantity
257 mg
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
116 mg
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
FC(F)(F)S(O[C:7]1[N:12]=[N:11][C:10]2[O:13][CH2:14][CH2:15][C:9]=2[CH:8]=1)(=O)=O.C(=O)([O-])[O-].[K+].[K+].B1(C=C)OB([CH:30]=[CH2:31])OB(C=C)O1.C1C=CN=CC=1.O>C(COC)OC.C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1>[CH:30]([C:7]1[N:12]=[N:11][C:10]2[O:13][CH2:14][CH2:15][C:9]=2[CH:8]=1)=[CH2:31] |f:1.2.3,4.5,^1:52,54,73,92|

Inputs

Step One
Name
5,6-dihydrofuro[2,3-c]pyridazin-3-yl trifluoromethanesulfonate
Quantity
500 mg
Type
reactant
Smiles
FC(S(=O)(=O)OC1=CC2=C(N=N1)OCC2)(F)F
Name
Quantity
20 mL
Type
solvent
Smiles
C(OC)COC
Step Two
Name
Quantity
3.6 mL
Type
reactant
Smiles
O
Step Three
Name
Quantity
257 mg
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
B1(OB(OB(O1)C=C)C=C)C=C.C1=CC=NC=C1
Name
Quantity
116 mg
Type
catalyst
Smiles
C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at 80° C. for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
for a preparation of this reagent
CUSTOM
Type
CUSTOM
Details
then partitioned between DCM and saturated aqueous sodium bicarbonate solution
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase was extracted with 10% methanol in DCM
CUSTOM
Type
CUSTOM
Details
the combined organic extracts dried
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The residue was chromatographed
WASH
Type
WASH
Details
eluting with ethyl acetate affording a white solid (111 mg, 36%)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
C(=C)C1=CC2=C(N=N1)OCC2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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